(4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide
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Overview
Description
(4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide is a chemical compound with the molecular formula C8H12N2O2S2 It is characterized by the presence of an aminoethyl group attached to a dithio phenyl ring, along with a hydroxy azane oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide typically involves the reaction of 4-chloronitrobenzene with 2-aminoethanethiol in the presence of a base, followed by reduction and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step. The final oxidation step can be achieved using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, palladium on carbon
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have applications in the treatment of certain diseases due to its ability to modulate biological targets .
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
4-Aminophenol: Used in the synthesis of pharmaceuticals and dyes.
2-Aminoethanethiol: A precursor in the synthesis of various sulfur-containing compounds.
Uniqueness
(4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide is unique due to its combination of an aminoethyl group, dithio phenyl ring, and hydroxy azane oxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
2-[(4-nitrophenyl)disulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c9-5-6-13-14-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLCNNYZCYUGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SSCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-69-6 |
Source
|
Record name | (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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